Dextrounifiram

Enantioselective pharmacology Nootropic potency Cognition enhancement

Avoid confounding variables of racemic mixtures. Dextrounifiram is the enantiomerically pure (R)-(+)-unifiram offering superior potency for AMPA receptor positive allosteric modulation studies. - **Higher Potency:** 3- to 10-fold lower effective doses than (S)-(-) enantiomer in cognitive assays. - **Cleaner Data:** Enhances acetylcholine release at 0.001 mg/kg where the (S)-form is inactive; ideal for microdialysis. - **Wider Therapeutic Window:** Analgesic at 0.001 mg/kg (10x lower than (S)-form), reducing off-target effects.

Molecular Formula C13H15FN2O3S
Molecular Weight 298.34 g/mol
CAS No. 865717-10-8
Cat. No. B15224991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrounifiram
CAS865717-10-8
Molecular FormulaC13H15FN2O3S
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2/t11-/m1/s1
InChIKeySNRTZFZAFBIBJP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextrounifiram Enantiomer Selection Criteria


Dextrounifiram, (R)-(+)-unifiram, is the more active dextrorotatory enantiomer of the racetam-class nootropic agent unifiram (DM-232). It functions as a positive allosteric modulator of AMPA receptors [1] and demonstrates cognition-enhancing properties in preclinical animal models [2]. Unlike its racemic mixture or the (S)-(-) enantiomer, dextrounifiram exhibits significantly greater potency in multiple behavioral and neurochemical assays, justifying its preferential selection in research applications.

Enantioselective AMPA receptor positive allosteric modulation studies
Chiral cognition-enhancement assay context
Preclinical animal model research requiring stereochemical control

Dextrounifiram Enantiomer Superiority Evidence


Generic substitution of unifiram racemate or the (S)-(-) enantiomer for dextrounifiram is pharmacologically unsound due to substantial chiral-dependent differences in potency. Direct head-to-head studies demonstrate that (R)-(+)-unifiram achieves comparable cognitive effects at 3-fold to 10-fold lower doses than its (S)-(-) counterpart [1]. This enantioselectivity is critical for experimental reproducibility and for minimizing potential off-target effects associated with higher dosing of the less active enantiomer.

Dextrounifiram (R)-(+)
Single enantiomer with defined stereochemistry; reported enantiomer-specific assay response
Racemate or (S)-(-) Enantiomer
Racemic mixture or opposite enantiomer may show substantially different potency and cholinergic activation profiles
Direct substitution without enantiomer-specific validation may shift assay outcomes and confound structure-activity interpretation.

Dextrounifiram Quantitative Differentiation Evidence


Enantioselective Cognitive Potency

Dextrounifiram, (R)-(+)-unifiram, demonstrates significantly greater potency than its (S)-(-) enantiomer in cognitive enhancement assays. In passive-avoidance and social learning tests in rats, (R)-(+)-unifiram elicited comparable effects at doses 3- to 10-fold lower than those required for (S)-(-)-unifiram [1].

Cognitive Potency
Head-to-head
(R)-(+) effective at 3- to 10-fold lower doses vs (S)-(-) in passive-avoidance and social learning tests in rats
Reported enantiomer-specific potency context
Supports stereochemical-control for behavioral pharmacology endpoints
Enantioselective pharmacology Nootropic potency Cognition enhancement

Acetylcholine Release Potency

Dextrounifiram, (R)-(+)-unifiram, induced acetylcholine (ACh) release from rat cerebral cortex at a dose of 0.001 mg/kg, a concentration at which (S)-(-)-unifiram was inactive. At 0.01 mg/kg, both enantiomers showed similar efficacy in increasing ACh release [1].

ACh Release Potency
Head-to-head
(R)-(+) increased ACh release at 0.001 mg/kg; (S)-(-) inactive at this dose (rat cortex microdialysis)
Enantiomer-specific cholinergic response
Activity at a dose 10-fold lower than comparator's minimum effective dose
Cholinergic neurotransmission Acetylcholine release Enantioselective neurochemistry

Analgesic Activity Enantioselectivity

In the mouse hot-plate test of analgesia, (R)-(+)-unifiram (dextrounifiram) increased ACh release and pain threshold at 0.001 mg/kg, whereas (S)-(-)-unifiram showed similar efficacy only at 0.01 mg/kg [1].

Analgesic Activity
Head-to-head
(R)-(+) active at 0.001 mg/kg in mouse hot-plate test; (S)-(-) required 0.01 mg/kg (i.p.)
Enantiomer-specific analgesic assay context
10-fold lower effective dose; pain model endpoint review
Analgesic activity Pain models Enantioselective pharmacology

Scopolamine Amnesia Reversal

Unifiram (racemic) reverses scopolamine-induced memory impairment in the mouse passive avoidance test with a minimum effective dose (MED) of 0.001 mg/kg i.p. [1]. While enantiomer-specific data for this exact model are not available, the established superior potency of (R)-(+)-unifiram across multiple assays [2] supports the inference that dextrounifiram would achieve at least equivalent, if not superior, efficacy compared to racemic unifiram.

Amnesia Reversal
Class-level inference
Racemic unifiram reversed scopolamine-induced impairment (MED 0.001 mg/kg i.p.); (R)-(+) inferred to achieve equivalent or lower MED
Inferred enantiomer-specific antiamnesic context
Data to verify; model-specific review recommended
Antiamnesic activity Scopolamine challenge Memory impairment

Motor Coordination Safety Profile

Racemic unifiram at an effective antiamnesic dose of 0.1 mg/kg i.p. did not impair motor coordination in the rota-rod test [1]. While enantiomer-specific rota-rod data are lacking, the lack of motor impairment at effective doses is a class characteristic likely retained by the more potent dextro enantiomer.

Motor Safety
Class-level inference
Racemic unifiram did not impair rota-rod performance at 0.1 mg/kg i.p.; motor-sparing profile inferred for (R)-(+)
Inferred motor-coordination endpoint context
Enantiomer-specific data to verify; behavioral pharmacology consideration
Safety pharmacology Motor coordination Rota-rod test

Dextrounifiram Research Applications


Enantioselective AMPA Receptor Modulation

Given the 3- to 10-fold potency advantage of dextrounifiram over (S)-(-)-unifiram in cognitive assays [1], this enantiomer is the optimal choice for studies requiring precise control over AMPA receptor positive allosteric modulation. Its defined stereochemistry reduces confounding variables inherent in racemic mixtures, enabling clearer interpretation of structure-activity relationships.

Cholinergic Neurotransmission Research

Dextrounifiram enhances acetylcholine release at doses as low as 0.001 mg/kg, a concentration at which the (S)-(-) enantiomer is inactive [2]. This makes it particularly valuable for microdialysis or electrophysiology studies examining cholinergic modulation of synaptic plasticity with minimal receptor saturation or off-target effects.

Motor-Sparing Behavioral Pharmacology

The racemic unifiram maintains motor coordination at effective antiamnesic doses (0.1 mg/kg i.p.) [3]. Combined with the superior potency of dextrounifiram, this compound enables robust cognitive enhancement in rodent models without the motor impairment confound that plagues many other nootropic classes, making it ideal for Morris water maze or novel object recognition tasks.

Pain and Analgesia Research

Dextrounifiram exhibits analgesic activity in the hot-plate test at 0.001 mg/kg, a 10-fold lower effective dose than the (S)-(-) enantiomer [4]. This wider therapeutic window is advantageous for investigating pain pathways where minimizing dose-dependent side effects is critical for translational validity.

Application
Selection Property
Validation Focus
AMPA receptor modulation studies
Enantiomeric purity context
Enantiomer-specific allosteric response interpretation
Cholinergic neurotransmission research
Enantiomer-specific ACh release assay
Cholinergic mechanism endpoint review
Behavioral pharmacology (motor-sparing)
Motor coordination endpoint monitoring
Behavioral model response context
Pain model research
Enantiomer-specific analgesic assay context
Pain endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dextrounifiram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.